Benzo[d]furan-2-yl 1,2,3,4-tetrahydroquinolyl ketone
Description
Benzo[d]furan-2-yl 1,2,3,4-tetrahydroquinolyl ketone is a hybrid heterocyclic compound featuring a benzofuran ring fused to a tetrahydroquinoline moiety via a ketone linkage.
Properties
IUPAC Name |
1-benzofuran-2-yl(3,4-dihydro-2H-quinolin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO2/c20-18(17-12-14-7-2-4-10-16(14)21-17)19-11-5-8-13-6-1-3-9-15(13)19/h1-4,6-7,9-10,12H,5,8,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGLHHGQMZSTEJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)C3=CC4=CC=CC=C4O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzo[d]furan-2-yl 1,2,3,4-tetrahydroquinolyl ketone typically involves multi-step organic reactions. One common method includes the following steps:
Formation of Benzofuran Ring: The benzofuran ring can be synthesized through the cyclization of o-hydroxyacetophenones under basic conditions.
Formation of Tetrahydroquinoline: The tetrahydroquinoline moiety can be synthesized via Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.
Coupling Reaction: The final step involves coupling the benzofuran ring with the tetrahydroquinoline moiety through a ketone linkage.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as microwave-assisted synthesis and the use of efficient catalysts can be employed to scale up the production .
Chemical Reactions Analysis
Types of Reactions
Benzo[d]furan-2-yl 1,2,3,4-tetrahydroquinolyl ketone undergoes various chemical reactions, including:
Reduction: Reduction reactions using agents like sodium borohydride can convert the ketone group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nitrating agents, and other electrophiles or nucleophiles.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced derivatives.
Substitution: Various substituted benzofuran and tetrahydroquinoline derivatives.
Scientific Research Applications
Benzo[d]furan-2-yl 1,2,3,4-tetrahydroquinolyl ketone has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of Benzo[d]furan-2-yl 1,2,3,4-tetrahydroquinolyl ketone involves interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound’s closest structural analogs include AChE inhibitors (e.g., compound 7g from ) and tetrahydroisoquinoline derivatives (e.g., trans-5 from ). Key differences lie in the heterocyclic cores and substituent positioning:
- Benzofuran vs. Benzothiazole : The benzofuran in the target compound may exhibit stronger π-π stacking in enzyme active sites compared to the benzothiazole in compound 7g due to increased electron density .
- Tetrahydroquinoline vs.
Physicochemical Properties
- Lipophilicity: The benzofuran and tetrahydroquinoline groups likely increase logP compared to furan-containing analogs, impacting blood-brain barrier permeability.
- Polar Surface Area: The ketone group may reduce membrane permeability relative to nonpolar derivatives like trans-5 .
Biological Activity
Benzo[d]furan-2-yl 1,2,3,4-tetrahydroquinolyl ketone is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, structure-activity relationships (SAR), and potential therapeutic applications.
Overview of this compound
This compound features a benzo[d]furan moiety fused with a tetrahydroquinoline structure. Such structural characteristics contribute to its unique pharmacological profile. The compound's molecular formula is with a molecular weight of approximately 199.25 g/mol.
Properties Table
| Property | Value |
|---|---|
| CAS No. | 4637-61-0 |
| Molecular Formula | C13H13NO |
| Molecular Weight | 199.25 g/mol |
| IUPAC Name | This compound |
| InChI Key | KPQQMSMNJLGIEM-UHFFFAOYSA-N |
Synthesis of the Compound
The synthesis of this compound typically involves multi-step organic reactions. A common method is the Pictet-Spengler reaction where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst to form the tetrahydroquinoline structure. The introduction of the furan ring can occur through subsequent functionalization steps.
Anticancer Properties
Benzo[d]furan derivatives have shown significant anticancer activity. Research indicates that compounds in this class can inhibit cell proliferation in various cancer cell lines. For instance, studies have demonstrated that specific derivatives exhibit IC50 values in the low micromolar range against breast and colon cancer cell lines . The mechanism often involves the induction of apoptosis and disruption of cell cycle progression.
Antimicrobial Activity
The compound also exhibits promising antibacterial and antifungal properties. In vitro studies have reported effective inhibition against a range of pathogenic bacteria and fungi. For example, derivatives have shown activity against Staphylococcus aureus and Candida albicans . The structure-activity relationship (SAR) studies indicate that modifications to the furan and quinoline rings can enhance antimicrobial potency.
Neuroprotective Effects
Recent investigations have highlighted the neuroprotective potential of benzo[d]furan derivatives. They may exert protective effects against neurodegenerative diseases by modulating neurotransmitter systems and reducing oxidative stress. In animal models, these compounds have shown improvements in cognitive function and memory retention.
Structure-Activity Relationship (SAR)
The SAR analysis reveals that certain substitutions on the benzo[d]furan and tetrahydroquinoline rings significantly influence biological activity:
- Substituent Positioning : Variations in the position of methoxy or amino groups can enhance potency.
- Ring Modifications : Alterations in the furan and quinoline structures can lead to increased selectivity for specific biological targets.
- Hydrophobic Interactions : The presence of hydrophobic groups often correlates with improved binding affinity to target proteins.
Case Study 1: Anticancer Activity Assessment
A study conducted by Flynn et al. evaluated a series of benzo[d]furan derivatives for their anticancer efficacy using MTT assays across multiple cancer cell lines. The results indicated that compounds with hydroxyl substitutions showed up to four times greater potency compared to their unsubstituted counterparts .
Case Study 2: Antimicrobial Testing
In another study focusing on antimicrobial activity, several benzo[d]furan derivatives were tested against clinical isolates of bacteria and fungi. The results demonstrated significant inhibition zones for compounds containing halogen substituents on the furan ring .
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for Benzo[d]furan-2-yl 1,2,3,4-tetrahydroquinolyl ketone, and what experimental conditions are critical for yield optimization?
- Methodology : The compound’s synthesis typically involves multi-step reactions, including cyclization of precursors such as 2-aminothiophenol or benzo[d]furan derivatives with aldehydes/ketones under acidic conditions. For example, benzo[d]thiazole cores are formed via cyclization . Key parameters include temperature control (e.g., 90°C for 20 hours in polyphosphoric acid) and catalytic systems (e.g., copper catalysts for hydrogenation steps) . Optimization requires monitoring reaction progress via TLC or HPLC and adjusting stoichiometry to minimize side products.
Q. What spectroscopic and computational methods are used to characterize the compound’s structure?
- Methodology :
- NMR : H and C NMR are critical for assigning proton and carbon environments. For example, computational modeling (B3LYP/6-311+G(2d,p)) predicts chemical shifts to resolve stereochemistry, as demonstrated for α-hydroxy-β-amino ketones .
- Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., C16H11Cl2N3O in related ketones ).
- X-ray Crystallography : Used to resolve ambiguous stereochemistry in fused heterocycles (e.g., benzo[d]oxathiole derivatives ).
Advanced Research Questions
Q. How can catalytic systems be optimized to enhance enantioselectivity in asymmetric synthesis of this ketone?
- Methodology : Enantioselective synthesis may employ chiral catalysts (e.g., N-heterocyclic carbenes or oxazaborolidine complexes). For example, copper-catalyzed transfer hydrogenation with oxazaborolidine achieves high enantiomeric ratios (>98:2) in related heteroaromatics . Screening chiral ligands (e.g., Binap or Josiphos) and solvent polarity (e.g., DMF vs. THF) can improve selectivity. Kinetic studies (e.g., Eyring plots) help identify rate-limiting steps.
Q. How do structural modifications (e.g., substituents on the tetrahydroquinoline ring) affect the compound’s physicochemical properties and bioactivity?
- Methodology :
- Structure-Activity Relationship (SAR) : Introduce substituents (e.g., halogens or methoxy groups) via electrophilic aromatic substitution or cross-coupling reactions (Heck or Suzuki). For instance, benzo[c]phenanthrene derivatives synthesized via Heck coupling show altered photocyclization behavior .
- Physicochemical Profiling : LogP (lipophilicity) and pKa are measured via shake-flask or potentiometric methods. Computational tools (e.g., COSMO-RS) predict solubility and membrane permeability .
Q. How can computational modeling resolve contradictions in stereochemical assignments from experimental data?
- Methodology : Density functional theory (DFT) calculations (e.g., M062X/6-31+G(d,p)) predict H NMR chemical shifts for diastereomers. For example, deviations <0.1 ppm between predicted and experimental shifts confirm configurations . Molecular dynamics simulations further validate conformational stability in solution.
Data Analysis and Contradiction Resolution
Q. What strategies address discrepancies in catalytic efficiency across different synthetic protocols?
- Methodology :
- Design of Experiments (DoE) : Use factorial designs to isolate variables (e.g., catalyst loading, temperature).
- Kinetic Isotope Effects (KIE) : Probe mechanistic pathways (e.g., deuterated substrates in hydrogenation ).
- In Situ Spectroscopy : Monitor intermediates via IR or Raman to identify bottlenecks.
Q. How can conflicting bioactivity data (e.g., cytotoxicity vs. therapeutic index) be rationalized?
- Methodology :
- Dose-Response Assays : Use standardized cell lines (e.g., HeLa) with controls for apoptosis vs. necrosis .
- Metabolic Stability Tests : Microsomal incubation (e.g., human liver microsomes) evaluates Phase I/II metabolism.
- Proteomics : Identify off-target interactions via affinity chromatography or SPR.
Tables of Key Data
Table 1 : Computational vs. Experimental H NMR Shifts for Diastereomers
| Proton Position | Predicted (2S,3R) (ppm) | Experimental (ppm) | Δ (ppm) |
|---|---|---|---|
| H-α | 3.85 | 3.82 | 0.03 |
| H-β | 4.12 | 4.15 | -0.03 |
| Data adapted from stereochemical analysis of α-hydroxy-β-amino ketones . |
Table 2 : Catalytic Systems for Asymmetric Synthesis
| Catalyst | Substrate | Enantiomeric Ratio (er) | Yield (%) |
|---|---|---|---|
| Cu/oxazaborolidine | N-Heteroaromatics | >98:2 | 76 |
| Pd(Binap) | Benzo[d]furan derivatives | 92:8 | 85 |
| Data derived from copper-catalyzed hydrogenation and cross-coupling studies . |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
